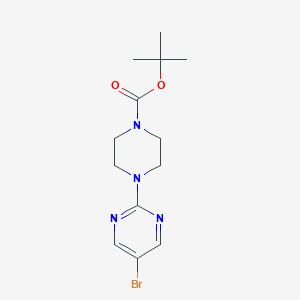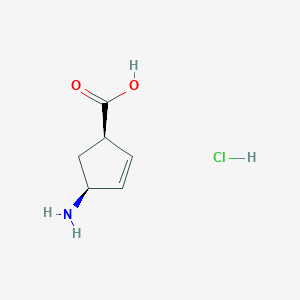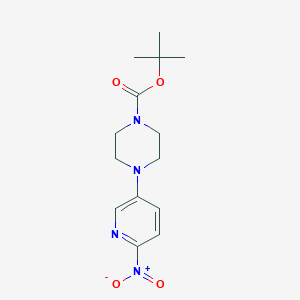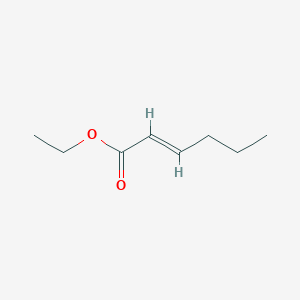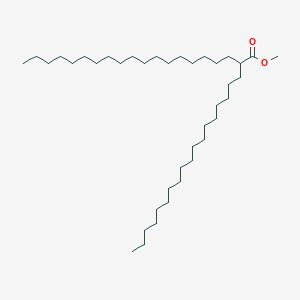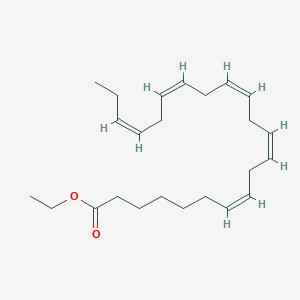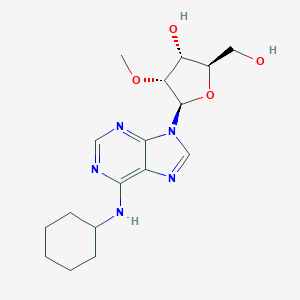
Sdz-wag-994
Overview
Description
SDZ WAG 994, also known as N6-Cyclohexyl-2’-O-methyladenosine, is a potent and selective A1 adenosine receptor agonist. It is known for its stability, long-acting nature, and oral activity. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of atrial fibrillation and other cardiovascular conditions .
Scientific Research Applications
SDZ WAG 994 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new adenosine receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating various biological processes.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, particularly atrial fibrillation.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.
Mechanism of Action
SDZ WAG 994 exerts its effects by selectively binding to and activating A1 adenosine receptors. This activation leads to:
Inhibition of Adenylyl Cyclase: Reduces cyclic adenosine monophosphate (cAMP) levels, leading to decreased heart rate and blood pressure.
Modulation of Ion Channels: Affects potassium and calcium ion channels, contributing to its antiarrhythmic effects.
Regulation of Metabolic Pathways: Influences glucose and lipid metabolism, which has implications for diabetes treatment.
Similar Compounds:
N6-Cyclopentyladenosine (CPA): Another selective A1 adenosine receptor agonist with similar pharmacological properties.
N6-Cyclohexyladenosine (CHA): Shares structural similarities with SDZ WAG 994 but differs in its methylation pattern.
N6-Cyclohexyl-2’-deoxyadenosine: Lacks the 2’-O-methyl group, resulting in different receptor binding characteristics.
Uniqueness: SDZ WAG 994 is unique due to its combination of cyclohexyl and 2’-O-methyl groups, which confer high selectivity and potency for A1 adenosine receptors. This unique structure makes it a valuable tool for studying adenosine receptor pharmacology and for developing new therapeutic agents .
Future Directions
Biochemical Analysis
Biochemical Properties
SDZ WAG 994 interacts with the A1 adenosine receptor, a protein that plays a crucial role in many biochemical reactions . The nature of this interaction is that of an agonist, meaning that SDZ WAG 994 binds to the A1 receptor and activates it .
Cellular Effects
The activation of the A1 receptor by SDZ WAG 994 has various effects on cellular processes. It can influence cell function by impacting cell signaling pathways and gene expression . Additionally, it can affect cellular metabolism, as seen in its ability to inhibit adenosine deaminase-stimulated lipolysis in rat adipocytes .
Molecular Mechanism
At the molecular level, SDZ WAG 994 exerts its effects by binding to the A1 adenosine receptor . This binding interaction activates the receptor, which can lead to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of SDZ WAG 994 can vary with different dosages in animal models. For example, it has been shown to cause a sustained fall in blood pressure and heart rate in spontaneous hypertensive rats
Metabolic Pathways
SDZ WAG 994 is involved in the adenosine receptor pathway . It interacts with the A1 adenosine receptor, which can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SDZ WAG 994 involves the cyclohexylation of adenosine derivatives. The key steps include:
N6-Cyclohexylation: Adenosine is reacted with cyclohexylamine under specific conditions to introduce the cyclohexyl group at the N6 position.
2’-O-Methylation: The hydroxyl group at the 2’ position of the ribose moiety is methylated using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of SDZ WAG 994 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of adenosine are subjected to cyclohexylation and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: SDZ WAG 994 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The cyclohexyl and methyl groups can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of SDZ WAG 994.
properties
IUPAC Name |
(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAFSGZUXCHLF-LSCFUAHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926865 | |
| Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130714-47-5 | |
| Record name | N(6)-Cyclohexyl-2-O-methyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130714475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SDZ-WAG-994 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567EWI9U1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



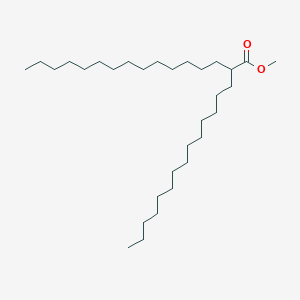
![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)

